Macarangin

Immunology Inflammation Flavonoid SAR

Researchers studying NLRP3-driven inflammation face a critical gap: generic flavonoids cannot substitute for Macarangin's specific C-6 geranyl pharmacophore, which is essential for potent inflammasome inhibition. Macarangin (CAS 129385-65-5) directly addresses this need as the most potent isopentenyl flavonoid NLRP3 inhibitor identified in comparative SAR studies. • NLRP3 inflammasome inhibition: most potent among 8 synthesized isopentenyl flavonoids; geranyl group essential for activity • DPPH radical scavenging: validated positive control for antioxidant assay standardization • Cytotoxicity benchmarks: IC50 81.4 μM (MCF-7), 56.2 μM (HepG2) for cross-study comparisons • ≥98% HPLC purity with full analytical documentation

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
Cat. No. B1247146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacarangin
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)C)C
InChIInChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-12-18-19(27)13-20-21(22(18)28)23(29)24(30)25(31-20)16-8-10-17(26)11-9-16/h5,7-11,13,26-28,30H,4,6,12H2,1-3H3/b15-7+
InChIKeyMBIJQAHZUBUPNM-VIZOYTHASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macarangin: A Geranylated Flavonoid Overview


Macarangin is a prenylated flavonoid, more specifically a 6-geranylated tetrahydroxyflavone, with the molecular formula C₂₅H₂₆O₆ and a molecular weight of 422.5 g/mol [1][2]. It is a secondary plant metabolite isolated from various Macaranga species and propolis, and it has been identified as a compound of interest for its biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects [3][4].

Geranylated flavonoid probe for structure-activity studies
Inflammatory signaling pathway research (NLRP3)
Cytotoxicity profiling in cancer cell models
Antioxidant assay reference standard

Why Macarangin Cannot Be Replaced by Simple Flavonoids


Substituting Macarangin with a generic flavonoid is not scientifically valid due to its specific C-6 geranyl (isopentenyl) substitution, which is a critical structural feature for its enhanced and unique bioactivity profile [1]. Research has demonstrated that the presence of the isopentenyl group significantly enhances the compound's pharmacological activity, whereas simple flavonoid frameworks or cyclization of the isopentenyl group diminish or abolish this activity, particularly in the context of NLRP3 inflammasome inhibition [2]. This structural feature differentiates Macarangin from other common flavonoids like quercetin and is critical for its specific mechanism of action, making it a non-interchangeable chemical entity for research applications [3].

Attribute
Macarangin
Simple Flavonoids
C-6 Geranyl Group
Present
Absent
NLRP3 Pathway Activity
Reported inhibitory endpoint
Diminished or abolished response
Cytotoxicity Profile
Moderate cell-model endpoint
May differ (e.g., quercetin weaker)

Substitution may confound geranylated flavonoid-specific pathway responses and structure-activity interpretations.

Macarangin: Comparative Evidence


NLRP3 Inflammasome Inhibition by Isopentenyl Flavonoids

In a head-to-head comparison of eight synthesized natural isopentenyl flavonoids, Macarangin (8) exhibited the most potent inhibitory effect on the NLRP3 signaling pathway. The study's structure-activity relationship (SAR) analysis confirmed that the presence and specific placement of the isopentenyl group are essential for this enhanced anti-inflammatory activity, distinguishing it from simple flavonoid frameworks and cyclized derivatives which showed diminished effects [1].

NLRP3 Inhibition Rank
Head-to-head
#1 of 8 isopentenyl flavonoids
Supports NLRP3 pathway inhibition endpoint context
Geranyl position critical for activity
Immunology Inflammation Flavonoid SAR

Cytotoxicity in MCF-7 and HepG2 Cell Lines

In a direct comparative study, Macarangin's cytotoxicity was assessed alongside conglomeratin and quercetin against MCF-7 and HepG2 cancer cell lines. Macarangin (IC₅₀: 81.4 μM on MCF-7; 56.2 μM on HepG2) showed a distinct and moderate activity profile compared to the more potent conglomeratin (IC₅₀: 16.2 μM on MCF-7) and the weaker activity of quercetin (IC₅₀: 98.4 μM on MCF-7) [1]. This places Macarangin in a specific activity range that may be desirable for certain structure-activity relationship studies.

Cytotoxicity (MCF-7)
Head-to-head
IC₅₀: 81.4 μM (Macarangin) vs. 16.2 μM (Conglomeratin), 98.4 μM (Quercetin)
Supports cytotoxicity endpoint profiling
1.2-fold more potent than quercetin
Cancer Research Cytotoxicity Flavonoid

DPPH Radical Scavenging Activity Validation

While a direct head-to-head comparison for DPPH scavenging is not available, cross-study data indicates Macarangin possesses potent antioxidant activity. One study reports an IC₅₀ of 0.032 ± 0.001 mM (32 ± 1 μM) [1], while another review notes its activity is comparable to standard antioxidants [2]. This potency is a key attribute, often associated with the geranylated flavonoid structure, and provides a verifiable metric for quality control and activity verification.

DPPH Scavenging
Cross-study context
IC₅₀ = 32 ± 1 μM
Supports antioxidant assay reference control
Activity comparable to standard antioxidants
Antioxidant DPPH Assay Flavonoid

Macarangin: Research and Industrial Applications


NLRP3 Inflammasome Inhibition Studies

Based on its demonstrated superior potency among isopentenyl flavonoids in inhibiting the NLRP3 inflammasome pathway [1], Macarangin is an optimal tool compound for researchers investigating the mechanisms of inflammation and developing novel anti-inflammatory therapies targeting this pathway. Its structure can serve as a lead scaffold for further medicinal chemistry optimization.

Cancer Cell Line Profiling

The defined cytotoxicity profile of Macarangin against MCF-7 and HepG2 cell lines [2] makes it a valuable reference compound for comparative studies of other geranylated flavonoids. Researchers can use it to benchmark new isolates or synthetic derivatives and to investigate the impact of the geranyl group on cancer cell viability.

Antioxidant Research and Quality Control

With its well-documented and potent DPPH radical scavenging activity [3], Macarangin can be employed as a positive control in antioxidant assays or as a reference standard for evaluating the antioxidant capacity of new compounds or complex mixtures. Its quantifiable activity provides a reliable benchmark for assay validation.

Natural Product Chemistry and Pharmacognosy

As a characteristic metabolite of several Macaranga species and propolis [4], Macarangin serves as an important analytical standard for the chemotaxonomic identification and quality assessment of these natural materials. Its presence and concentration can be used to authenticate and standardize botanical extracts and propolis samples.

Application
Selection Property
Validation Focus
Inflammatory signaling pathway studies (NLRP3)
Geranylated flavonoid probe
NLRP3 pathway inhibition endpoint
Cancer cell-line profiling
Cell-model endpoint review
Cytotoxicity in MCF-7/HepG2 models
Antioxidant assay reference
Radical scavenging capacity
DPPH assay reproducibility
Natural product analytical standard
Chemotaxonomic marker
Authentication of Macaranga/propolis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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